Enhanced Lower Limit of Quantitation (LLOQ) in Human Plasma Using Solifenacin D5 as Internal Standard
When used as the internal standard, Solifenacin D5 hydrochloride enables a lower limit of quantitation (LLOQ) of 0.47 ng/mL for solifenacin in human plasma, compared to an LLOQ of 0.6 ng/mL achieved with the non-analog IS propranolol in a comparable method [1][2]. The method utilizing Solifenacin D5 also required a smaller plasma volume (250 µL) versus the propranolol-based method (500 µL), demonstrating superior sensitivity and reduced sample consumption [2].
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) in human plasma |
|---|---|
| Target Compound Data | 0.47 ng/mL (using Solifenacin D5 as IS) |
| Comparator Or Baseline | 0.6 ng/mL (using propranolol as IS) |
| Quantified Difference | 27% lower LLOQ; 50% reduction in required plasma volume |
| Conditions | LC-MS/MS; human plasma; protein precipitation extraction |
Why This Matters
A lower LLOQ enables more sensitive detection of solifenacin in low-concentration samples (e.g., terminal elimination phase), critical for accurate pharmacokinetic parameter estimation in bioequivalence trials.
- [1] Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 878(31), 3327-3330. View Source
- [2] Puttagunta, S. B., et al. (2014). Bioanalytical method for quantification of Solifenacin in rat plasma by LC-MS/MS and its application to pharmacokinetic study. Journal of Analytical Science and Technology, 5, 35. View Source
